5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one: is a chemical compound that belongs to the class of pyridinones. This compound is characterized by the presence of a bromine atom at the 5th position and a pentafluoroethyl group at the 3rd position of the pyridinone ring. The unique combination of bromine and pentafluoroethyl groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one typically involves the following steps:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom at the 5th position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The pyridinone ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms within the ring.
Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl groups, expanding its chemical diversity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substituted Derivatives: Various substituted derivatives depending on the nucleophile used in substitution reactions.
Oxidized or Reduced Forms: Different oxidation states of the pyridinone ring.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Probes: Utilized in the development of probes for studying biological systems and interactions.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including as a scaffold for designing new drugs.
Industry:
Material Science: Employed in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The specific pathways depend on the biological context and the nature of the target molecules. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
- 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile
- 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine
Comparison:
- Structural Differences: While the core pyridinone structure is similar, the functional groups attached to the ring differ, leading to variations in chemical reactivity and physical properties.
- Unique Properties: The presence of the pentafluoroethyl group in 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one imparts unique electronic and steric effects, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-bromo-3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF5NO/c8-3-1-4(5(15)14-2-3)6(9,10)7(11,12)13/h1-2H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOOYZXPODVITH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.